Cas no 54981-04-3 (4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol)

4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol is a chiral piperidine derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural complexity allows for potential applications in the development of bioactive compounds, particularly in central nervous system (CNS) targeting agents. The presence of a benzyl group enhances lipophilicity, while the hydroxyl and amine moieties provide sites for further derivatization. This compound is of interest due to its stereochemical properties, which may influence binding affinity and selectivity in receptor-based studies. Suitable for controlled reactions under standard laboratory conditions, it offers a valuable scaffold for medicinal chemistry exploration.
4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol structure
54981-04-3 structure
Product name:4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol
CAS No:54981-04-3
MF:C17H28N2O
MW:276.417024612427
CID:5280107
PubChem ID:165448564

4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
    • EN300-684337
    • 54981-04-3
    • 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol
    • Inchi: 1S/C17H28N2O/c1-2-6-16(13-18)17(20)9-11-19(12-10-17)14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14,18H2,1H3
    • InChI Key: HAIZILGNUQAUAD-UHFFFAOYSA-N
    • SMILES: OC1(CCN(CC2C=CC=CC=2)CC1)C(CN)CCC

Computed Properties

  • Exact Mass: 276.220163521g/mol
  • Monoisotopic Mass: 276.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5Ų
  • XLogP3: 2.7

4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-684337-5.0g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
5.0g
$2940.0 2023-03-10
Enamine
EN300-684337-10.0g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
10.0g
$4360.0 2023-03-10
Enamine
EN300-684337-0.05g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
0.05g
$851.0 2023-03-10
Enamine
EN300-684337-0.25g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
0.25g
$933.0 2023-03-10
Enamine
EN300-684337-1.0g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
1g
$0.0 2023-06-07
Enamine
EN300-684337-0.1g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
0.1g
$892.0 2023-03-10
Enamine
EN300-684337-0.5g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
0.5g
$974.0 2023-03-10
Enamine
EN300-684337-2.5g
4-(1-aminopentan-2-yl)-1-benzylpiperidin-4-ol
54981-04-3
2.5g
$1988.0 2023-03-10

4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol Related Literature

Additional information on 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol

Comprehensive Overview of 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol (CAS No. 54981-04-3)

4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol (CAS No. 54981-04-3) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its piperidine core and benzyl substitution, exhibits potential applications in drug discovery and medicinal chemistry. Its aminopentyl side chain further enhances its versatility, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for piperidine derivatives has surged due to their widespread use in central nervous system (CNS) drug development. The compound 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol is no exception, with studies highlighting its potential role in modulating neurotransmitter systems. Researchers are particularly intrigued by its hydroxyl group at the 4-position, which may contribute to its binding affinity and selectivity in biological targets.

The synthesis of 54981-04-3 involves multi-step organic reactions, often starting from readily available piperidin-4-one precursors. Key steps include reductive amination and N-benzylation, which are critical for achieving the desired stereochemistry and functional group compatibility. Advanced purification techniques, such as column chromatography and recrystallization, are typically employed to ensure high purity, a prerequisite for pharmacological evaluations.

From a pharmacological perspective, 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol has shown promise in preliminary in vitro studies. Its structural similarity to known dopamine receptor ligands suggests potential applications in neurological disorders. However, comprehensive in vivo data remains limited, underscoring the need for further research to elucidate its mechanism of action and therapeutic potential.

The compound’s physicochemical properties, including its solubility, logP, and pKa, are critical for its bioavailability and drug-likeness. Computational modeling studies predict that 54981-04-3 has favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, though experimental validation is ongoing. These properties are often compared to those of other piperidine-based drugs to assess its viability as a lead compound.

In the context of green chemistry, researchers are exploring sustainable synthetic routes for 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol. Catalytic methods and biocatalysis are being investigated to reduce waste and improve yield. This aligns with the growing emphasis on environmentally friendly pharmaceutical manufacturing, a topic frequently searched by professionals in the field.

Another area of interest is the compound’s potential role in precision medicine. With the rise of personalized therapeutics, molecules like 54981-04-3 are being studied for their ability to target specific genetic or metabolic pathways. This aligns with current trends in AI-driven drug discovery, where computational tools are used to predict compound efficacy and safety.

Despite its promise, challenges remain in the development of 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol. Issues such as scale-up synthesis, stereochemical control, and intellectual property protection are frequently discussed in scientific forums. These topics are highly relevant to chemists and pharmacologists seeking to translate laboratory findings into clinical applications.

In summary, 4-(1-Aminopentan-2-yl)-1-benzylpiperidin-4-ol (CAS No. 54981-04-3) represents a fascinating intersection of chemistry and pharmacology. Its unique structure and potential applications make it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound may pave the way for innovative therapies in the years to come.

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